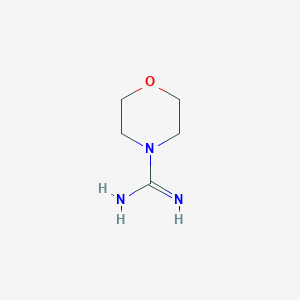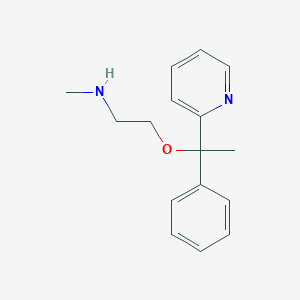
1,6-Ethenoazulene, 1,3a,6,8a-tetrahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Ethenoazulene, 1,3a,6,8a-tetrahydro- is a heterocyclic organic compound with the chemical formula C10H12. It is a bicyclic compound that contains a fused cycloheptene and cyclopentene ring system. This compound has attracted significant research interest due to its potential applications in various fields of science, including organic chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
1,6-Ethenoazulene, 1,3a,6,8a-tetrahydro- has been extensively studied for its potential applications in various fields of science. In organic chemistry, this compound has been used as a building block for the synthesis of more complex organic molecules. In biochemistry, it has been studied for its potential as a ligand for various proteins and enzymes. In pharmacology, it has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Mecanismo De Acción
The mechanism of action of 1,6-Ethenoazulene, 1,3a,6,8a-tetrahydro- is not fully understood. However, it is believed to interact with various cellular targets, including proteins and enzymes, through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. This compound has been shown to modulate the activity of various enzymes, including cyclooxygenases, lipoxygenases, and phospholipases, which are involved in the biosynthesis of various inflammatory mediators.
Efectos Bioquímicos Y Fisiológicos
1,6-Ethenoazulene, 1,3a,6,8a-tetrahydro- has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of various enzymes involved in the biosynthesis of inflammatory mediators, such as prostaglandins and leukotrienes. In vivo studies have shown that this compound can reduce inflammation and pain in various animal models of inflammation. Additionally, this compound has been shown to exhibit antioxidant and neuroprotective effects in various in vitro and in vivo models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1,6-Ethenoazulene, 1,3a,6,8a-tetrahydro- in lab experiments include its relative ease of synthesis, its stability under various experimental conditions, and its potential as a versatile building block for the synthesis of more complex organic molecules. However, the limitations of using this compound include its relatively low solubility in aqueous solutions, its potential toxicity at high concentrations, and its potential to interact with various cellular targets nonspecifically.
Direcciones Futuras
There are several future directions for the research on 1,6-Ethenoazulene, 1,3a,6,8a-tetrahydro-. One potential direction is to investigate its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. Another potential direction is to investigate its potential as a ligand for various proteins and enzymes, which could lead to the development of new therapeutic agents. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to optimize its pharmacological properties for clinical use.
Métodos De Síntesis
The synthesis of 1,6-Ethenoazulene, 1,3a,6,8a-tetrahydro- can be achieved through various methods. One of the most common methods is the Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by a hydrogenation reaction. Another method involves the reaction between 3-ethoxycarbonylcyclohept-1-ene and methoxymethylenemalononitrile, followed by a cyclization reaction. The purity and yield of the synthesized compound can be improved by using appropriate purification techniques, such as column chromatography and recrystallization.
Propiedades
Número CAS |
15991-78-3 |
|---|---|
Nombre del producto |
1,6-Ethenoazulene, 1,3a,6,8a-tetrahydro- |
Fórmula molecular |
C12H12 |
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
tricyclo[5.3.2.04,8]dodeca-2,5,9,11-tetraene |
InChI |
InChI=1S/C12H12/c1-4-10-6-7-11-5-2-9(1)3-8-12(10)11/h1-12H |
Clave InChI |
PSJQPLRDBCYSFI-UHFFFAOYSA-N |
SMILES |
C1=CC2C=CC3C2C=CC1C=C3 |
SMILES canónico |
C1=CC2C=CC3C2C=CC1C=C3 |
Sinónimos |
1,3a,6,8a-Tetrahydro-1,6-ethenoazulene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



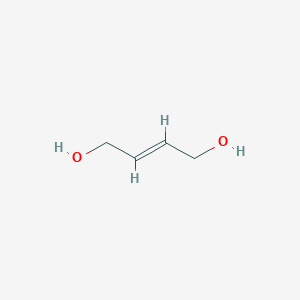
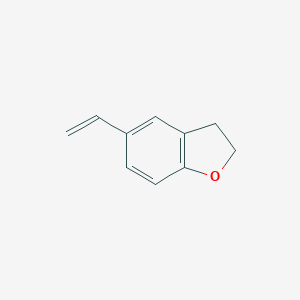
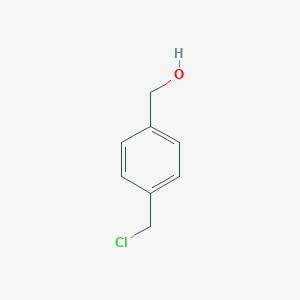
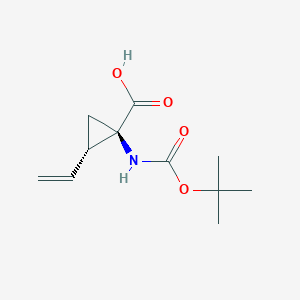
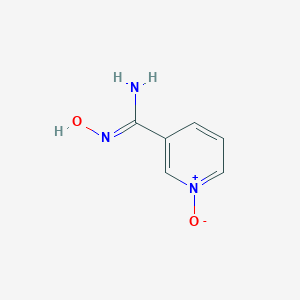
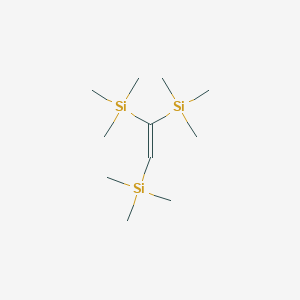
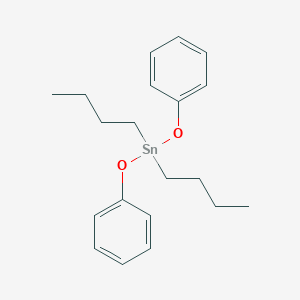
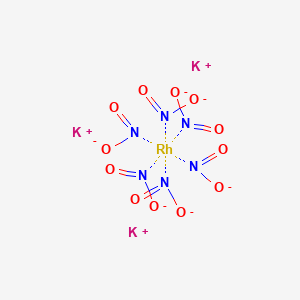
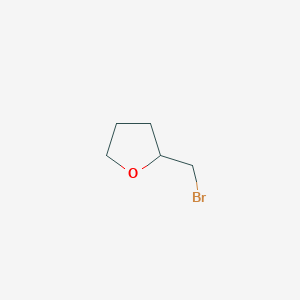
![2-[(2R,5S)-5-ethenyl-5-methyloxolan-2-yl]propan-2-ol](/img/structure/B106662.png)
![2-[(2R,5R)-5-ethenyl-5-methyloxolan-2-yl]propan-2-ol](/img/structure/B106663.png)
